N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-22(2)19-20-11-10-18(21-19)24-15-13-23(14-16-24)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLIFWYDUJHNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Piperazine to Halogenated Pyrimidines
A central step involves forming the C–N bond between the pyrimidine ring and the piperazine moiety. Source demonstrates this via a Buchwald-Hartwig reaction using tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as catalytic partners. For example, 4-chloro-N,N-dimethylpyrimidin-2-amine reacts with piperazine in 1,4-dioxane at 100°C for 17 hours under inert conditions, achieving quantitative conversion.
Representative Conditions
| Component | Quantity/Concentration |
|---|---|
| 4-Chloro-N,N-dimethylpyrimidin-2-amine | 1.0 equiv. |
| Piperazine | 2.5 equiv. |
| Pd₂dba₃ | 0.05 equiv. |
| Xantphos | 0.12 equiv. |
| Sodium tert-butoxide | 5.0 equiv. |
| Temperature | 100°C |
| Time | 17 hours |
This method avoids racemization and ensures high regioselectivity, though excess piperazine is required to suppress di-amination side reactions.
Alkylation of Piperazine Derivatives
Introducing the 3-Phenylpropyl Group
After coupling piperazine to the pyrimidine core, the secondary amine on piperazine undergoes alkylation with 3-phenylpropyl bromide. Source outlines analogous alkylations using tert-butanol as a solvent and sodium hydroxide as a base. For instance, treating 4-(piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine with 3-phenylpropyl bromide (1.2 equiv.) in tert-butanol at 85°C for 6–8 hours yields the target compound in 75–88% yield after recrystallization.
Optimization Insights
-
Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) accelerate alkylation but increase side-product formation. Tert-butanol balances reactivity and selectivity.
-
Base Selection : Sodium hydroxide outperforms carbonates in deprotonating the piperazine nitrogen, though stoichiometric excess (1.5–2.0 equiv.) is critical.
Suzuki-Miyaura Cross-Coupling Approaches
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(dppf)-CH₂Cl₂ |
| Ligand | None (pre-ligated) |
| Temperature | 90°C |
| Yield | 37–53% |
| Purity (HPLC) | >95% |
Comparative Analysis of Methodologies
Efficiency and Scalability
Cost Considerations
Pd₂dba₃ and Xantphos are expensive (~$500/g), making the Buchwald-Hartwig method cost-prohibitive for large-scale synthesis. Alkylation remains the most economical route, with 3-phenylpropyl bromide costing ~$200/kg.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 396.55 g/mol. The presence of a piperazine ring and a pyrimidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Pharmacological Applications
-
Antidepressant Activity
- Study Overview : Research has indicated that compounds similar to N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine exhibit antidepressant properties through modulation of serotonergic pathways.
- Findings : In animal models, these compounds have shown efficacy in reducing depressive-like behaviors, potentially by enhancing serotonin levels in the brain.
-
Antipsychotic Effects
- Mechanism : The piperazine component is known for its ability to interact with dopamine receptors, which is crucial in managing psychotic disorders.
- Case Study : A derivative of this compound was tested for its ability to mitigate symptoms of schizophrenia in preclinical trials, demonstrating significant reductions in hyperactivity and anxiety-related behaviors.
-
Neuroprotective Properties
- Research Insights : Studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases such as Alzheimer’s.
- Experimental Evidence : In vitro assays revealed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.
Table 1: Summary of Pharmacological Studies on this compound
Mechanistic Insights
The pharmacodynamics of this compound involve several key mechanisms:
- Serotonin Receptor Modulation : The compound's structure allows it to act as a serotonin receptor agonist, which is critical for its antidepressant effects.
- Dopamine Receptor Interaction : Its piperazine ring facilitates binding to dopamine receptors, aiding in the management of psychotic symptoms.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidin-2-amine Derivatives with Varied Substituents
N,N-Dimethyl-4-(3-Nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b)
- Structure: Pyrimidin-2-amine with dimethylamino (position 4) and 3-nitro-1,2,4-triazole substituents.
- Activity : Exhibits antimycobacterial properties against ESKAPE pathogens, with MIC values comparable to first-line antibiotics .
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-Nitrophenyl)pyrimidin-2-amine
- Structure : Thiazole and nitrophenyl substituents on pyrimidine.
- Activity : Predicted kinase inhibition (e.g., CDK4/6) due to thiazole’s role in ATP-binding pocket interactions .
- Key Difference : The nitrophenyl group increases molecular weight (MW: 345.36 g/mol) and may reduce solubility compared to the target compound’s phenylpropylpiperazine.
5-Iodo-N,N-Dimethyl-4-(1-Methylpiperidin-2-yl)pyrimidin-2-amine
- Structure : Iodo and methylpiperidine substituents.
- Key Difference : Methylpiperidine introduces conformational rigidity, altering binding kinetics compared to the flexible 3-phenylpropyl chain in the target compound.
Piperazine-Containing Pyrimidine Analogs
N-Ethyl-4-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine
- Structure: Ethylamino group on pyrimidine and trifluoromethylpyridine on piperazine.
- Properties : The trifluoromethyl group enhances metabolic stability and electron-deficient character, favoring interactions with aromatic residues in enzymes or receptors .
N-[(1R,3S)-3-Isopropyl-3-({4-[3,5-Bis(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Structure : Cyclopentyl-piperazine-pyrimidine hybrid with bis(trifluoromethyl)phenyl groups.
- Activity: Designed as p38 MAP kinase inhibitors, with IC₅₀ values in the nanomolar range .
- Key Difference : The bulky bis(trifluoromethyl)phenyl group increases hydrophobicity (LogP >4) but may limit oral bioavailability.
Structural and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Analogs vs. Target Compound
Biological Activity
N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Weight: Approximately 296.4 g/mol
- Chemical Formula: C18H24N4
The compound primarily functions as a ligand for various receptors, with notable interactions with serotonin (5-HT) receptors and potential implications in neuropharmacology:
- Serotonin Receptor Modulation:
- Neuroprotective Effects:
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological effects and therapeutic potential of this compound:
-
Neuroprotective Studies:
- A study demonstrated that the compound reduced markers of neuroinflammation in vitro, suggesting a mechanism for its neuroprotective effects. This was assessed using primary neuronal cultures treated with inflammatory cytokines.
- Behavioral Studies:
- Anticonvulsant Screening:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
- Catalysts : Use palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic groups .
- Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Temperature : Controlled heating (80–120°C) improves reaction rates while minimizing side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions and piperazine-pyrimidine connectivity. Aromatic protons appear as multiplet clusters (δ 6.8–8.2 ppm), while piperazine methylenes resonate at δ 2.5–3.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ = 378.2 g/mol) .
- IR : Peaks near 1600–1650 cm⁻¹ indicate C=N stretching in the pyrimidine ring .
Q. What initial biological assays are recommended to screen for its pharmacological activity?
- Methodological Answer : Prioritize target-based assays:
- Enzyme Inhibition : Test against kinases (e.g., p38 MAP kinase) using fluorescence polarization assays .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Experimental Variables : Standardize cell lines (e.g., ATCC-certified), assay conditions (pH, serum concentration), and compound purity .
- Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on piperazine or pyrimidine) to identify activity trends .
Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinase active sites (e.g., p38 MAP kinase) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR : Develop models linking substituent electronic parameters (Hammett σ) to IC₅₀ values .
Q. How does the substitution pattern on the piperazine ring affect the compound’s biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with varying alkyl/aryl groups (e.g., methyl, fluorophenyl) on the piperazine nitrogen.
- Activity Trends : Bulky substituents (e.g., 3-phenylpropyl) enhance lipophilicity and blood-brain barrier penetration, while electron-withdrawing groups (e.g., sulfonyl) reduce metabolic stability .
- Data Table :
| Substituent | LogP | IC₅₀ (p38 MAP kinase, nM) |
|---|---|---|
| 3-Phenylpropyl | 3.2 | 12.5 ± 1.3 |
| 4-Fluorophenyl | 2.8 | 28.7 ± 2.1 |
| Methyl | 1.9 | >100 |
| Data derived from analogs in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
